Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid
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Overview
Description
B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-3'-ylboronic acid is a complex organic compound characterized by its unique spiro structure, which integrates fluorene and xanthene units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-3'-ylboronic acid typically involves multi-step organic reactions. One common approach is the reaction of fluorene with xanthene derivatives under specific conditions, such as the use of palladium catalysts and appropriate solvents. The reaction conditions are carefully controlled to ensure the formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-3'-ylboronic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-3'-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its boronic acid moiety is particularly useful in mimicking the natural substrates of enzymes.
Medicine: Medically, B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-3'-ylboronic acid has shown potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-3'-ylboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction is crucial in enzyme inhibition and receptor binding.
Molecular Targets and Pathways: The compound targets enzymes and receptors that are involved in various biological processes. By binding to these targets, it can modulate their activity and influence cellular pathways.
Comparison with Similar Compounds
Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid
B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-4-ylboronic acid
B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-2'-ylboronic acid
Uniqueness: B-spiro[9H-Fluorene-9,9'-[9H]xanthen]-3'-ylboronic acid is unique due to its specific substitution pattern and the position of the boronic acid group. This structural difference can lead to distinct biological and chemical properties compared to similar compounds.
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Properties
Molecular Formula |
C25H17BO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-3'-ylboronic acid |
InChI |
InChI=1S/C25H17BO3/c27-26(28)16-13-14-22-24(15-16)29-23-12-6-5-11-21(23)25(22)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15,27-28H |
InChI Key |
UCTAMVWNTJRXHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6O2)(O)O |
Origin of Product |
United States |
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